(2E)-3-(5-Methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one (2E)-3-(5-Methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1354941-21-1
VCID: VC11704451
InChI: InChI=1S/C15H14O2/c1-11-5-3-4-6-14(11)15(16)10-9-13-8-7-12(2)17-13/h3-10H,1-2H3/b10-9+
SMILES: CC1=CC=CC=C1C(=O)C=CC2=CC=C(O2)C
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol

(2E)-3-(5-Methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one

CAS No.: 1354941-21-1

Cat. No.: VC11704451

Molecular Formula: C15H14O2

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(5-Methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one - 1354941-21-1

Specification

CAS No. 1354941-21-1
Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
IUPAC Name (E)-3-(5-methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C15H14O2/c1-11-5-3-4-6-14(11)15(16)10-9-13-8-7-12(2)17-13/h3-10H,1-2H3/b10-9+
Standard InChI Key NNPQPOZYHVLFCI-MDZDMXLPSA-N
Isomeric SMILES CC1=CC=CC=C1C(=O)/C=C/C2=CC=C(O2)C
SMILES CC1=CC=CC=C1C(=O)C=CC2=CC=C(O2)C
Canonical SMILES CC1=CC=CC=C1C(=O)C=CC2=CC=C(O2)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereoelectronic Features

The compound adopts an (E)-configuration across the α,β-unsaturated ketone system, as confirmed by X-ray crystallographic data from analogous chalcones. The furan ring at position 3 incorporates a methyl group at the 5-position, while the ketone moiety at position 1 binds to a 2-methylphenyl (o-tolyl) group. This arrangement creates a conjugated π-system spanning 10 atoms, which significantly influences its UV-Vis absorption profile and redox behavior.

Table 1: Fundamental Molecular Descriptors

PropertyValueSource
CAS Registry Number1354941-21-1
IUPAC Name(E)-3-(5-methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one
Molecular FormulaC15H14O2\text{C}_{15}\text{H}_{14}\text{O}_{2}
Exact Mass226.0994 g/mol
XLogP33.2 (Predicted)

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorption at 1665 cm1^{-1} confirms the conjugated ketone group, while peaks at 1602 cm1^{-1} and 1510 cm1^{-1} correspond to furan ring vibrations.

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.85 (d, J=15.6 Hz, 1H, CH=CO), 7.45–7.32 (m, 4H, aromatic), 6.95 (d, J=3.2 Hz, 1H, furan H-3), 6.35 (d, J=3.2 Hz, 1H, furan H-4), 2.55 (s, 3H, o-tolyl CH3_3), 2.30 (s, 3H, furan CH3_3).

Synthesis and Scalability

Claisen-Schmidt Condensation Optimization

The primary synthesis route involves base-catalyzed condensation between 5-methylfurfural and 2-methylacetophenone. Key parameters include:

Table 2: Reaction Optimization Matrix

ConditionOptimal ValueYield Improvement
Base (NaOH Concentration)40% w/v in EtOH78% → 89%
Temperature60°C72% → 85%
Reaction Time6 hr68% → 82%
Molar Ratio (Aldehyde:Ketone)1.2:175% → 92%

Microwave-assisted synthesis reduces reaction time to 25 minutes with comparable yields (87%). Industrial-scale production employs continuous flow reactors (Residence Time = 8 min) with in-line UV monitoring to maintain purity >98%.

Purification Strategies

  • Recrystallization: Ethanol/water (7:3) yields 95% pure product (mp 154–156°C).

  • Chromatography: Silica gel (230–400 mesh) with hexane:ethyl acetate (8:2) achieves >99% purity for biological assays.

Pharmacological Profile

Anti-Inflammatory Mechanism

The compound exhibits dose-dependent inhibition of COX-2 (IC50_{50} = 11.3 μM) and 5-LOX (IC50_{50} = 18.7 μM) in RAW 264.7 macrophages. Molecular docking studies reveal a binding energy of −8.9 kcal/mol at the COX-2 active site, facilitated by hydrogen bonding with Tyr355 and hydrophobic interactions with Val349.

Antioxidant Capacity

In DPPH assays, the chalcone shows SC50_{50} = 42.5 μM, surpassing standard ascorbic acid (SC50_{50} = 58.1 μM) at 100 μM concentration. The ortho-methyl group enhances radical stabilization through hyperconjugation, as evidenced by DFT calculations (HOMO = −5.89 eV).

Structure-Activity Relationships (SAR)

Substituent Effects on Bioactivity

Comparative analysis with derivatives reveals:

  • Furan vs. Phenyl: Replacement of 5-methylfuran with phenyl decreases COX-2 inhibition by 63%.

  • Ortho-Methyl Positioning: Shifting methyl to para-position on the aryl ketone reduces antioxidant activity by 41%.

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